Diastereomeric Purity After Crystallization: 99% (SS)-Isomer Achieved vs. 1:1 Diastereomer Mixture Before Resolution
In the synthesis of remdesivir, the target compound (1b) is produced as a ∼1:1 mixture of (SS) and (SR) diastereomers at phosphorus. A simple physical fractional crystallization process converts this mixture into the more stable (SS)-isomer, affording diastereomerically 99% pure (SS)-isomer 1b with an improved yield of approximately 45%, as confirmed by ¹H NMR [1]. This represents a diastereomeric enrichment from 50% to 99% in a single crystallization step.
| Evidence Dimension | Diastereomeric purity at phosphorus (percentage of desired (SS)-isomer) |
|---|---|
| Target Compound Data | 99% pure (SS)-isomer after crystallization |
| Comparator Or Baseline | ∼50% (SS) in the 1:1 diastereomeric mixture before crystallization |
| Quantified Difference | 49 percentage-point increase in diastereomeric purity (from ~50% to 99%) |
| Conditions | Fractional crystallization from the crude reaction mixture; purity confirmed by ¹H NMR; process described in Current Organic Chemistry (2023) |
Why This Matters
This crystallization-based purification is the critical quality-defining step for the remdesivir intermediate; suppliers that cannot achieve 99% (SS)-isomer purity deliver material unsuitable for stereoselective coupling to the nucleoside, directly impacting API diastereomeric purity and regulatory compliance.
- [1] Mohite, D. M., Pandey, A. P., & Chavhan, P. M. (2023). Modified Synthesis and Isolation of an Advanced Intermediate of Remdesivir. Current Organic Chemistry, 27(2), 162–170. https://doi.org/10.2174/1385272827666230111161632. View Source
